methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate
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Overview
Description
methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is a novel rearranged phragmalin-type limonoid isolated from the plant Swietenia mahagoni. This compound has garnered significant attention due to its unique structure and notable antibacterial properties . The structure of this compound was established through extensive spectroscopic and X-ray crystallographic methods .
Mechanism of Action
Target of Action
Swietemahalactone is a novel rearranged phragmalin-type limonoid . It has been found to exhibit antibacterial activity , suggesting that its primary targets are bacterial cells.
Mode of Action
It is known to exhibit antibacterial activity
Biochemical Pathways
The key biogenetic pathway of Swietemahalactone is the semipinacol rearrangement . This suggests that Swietemahalactone may interfere with or alter certain biochemical pathways in bacteria, leading to its antibacterial effects.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Swietemahalactone has been found to exhibit antibacterial activity . This suggests that the molecular and cellular effects of Swietemahalactone’s action involve the inhibition of bacterial growth or survival.
Action Environment
Environmental factors can include a variety of physical, social, economic, cultural, technological, and policy-related aspects of the environment . These factors can influence the effectiveness of a drug in various ways, such as by affecting its stability, absorption, distribution, metabolism, and excretion.
Biochemical Analysis
Biochemical Properties
Swietemahalactone interacts with various biomolecules in biochemical reactionsIt has been established that Swietemahalactone exhibits antibacterial activity .
Cellular Effects
It is known to have an antibacterial effect, suggesting that it influences cell function .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is primarily isolated from the leaves and branches of Swietenia mahagoni. The plant material is extracted with methanol by refluxing at 80°C. The crude extract is then partitioned between water and various organic solvents such as n-hexane, ethyl acetate, and n-butanol .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically obtained through laboratory extraction and isolation processes from Swietenia mahagoni .
Chemical Reactions Analysis
Types of Reactions: methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The key biogenetic pathway involves a semipinacol rearrangement .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 1,3,6-triacetyl swietemahalactone and 1,3,6-tris(4-bromobenzoyl)swietemahalactone .
Scientific Research Applications
methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying rearranged phragmalin-type limonoids.
Comparison with Similar Compounds
methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is unique among limonoids due to its rearranged phragmalin-type structure. Similar compounds include:
- Swietenine
- Swietenolide
- Swietemacrophyllin
These compounds share structural similarities but differ in their specific biological activities and chemical properties .
methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[98001,504,806,10
Properties
IUPAC Name |
methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXOKUGOZKYPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is unique about the structure of Swietemahalactone?
A2: Swietemahalactone is characterized as a rearranged phragmalin-type limonoid. [] This means its structure deviates from the typical phragmalin skeleton, likely due to a semipinacol rearrangement during its biosynthesis. This unique structural feature could be responsible for its observed antibacterial activity and warrants further investigation.
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